molecular formula C23H19ClN2O B1394353 N-Benzyl-2-chloro-N-(4-methoxyphenyl)quinolin-4-amine CAS No. 1216435-44-7

N-Benzyl-2-chloro-N-(4-methoxyphenyl)quinolin-4-amine

Cat. No.: B1394353
CAS No.: 1216435-44-7
M. Wt: 374.9 g/mol
InChI Key: WPLDXXPDPROLIX-UHFFFAOYSA-N
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Description

N-Benzyl-2-chloro-N-(4-methoxyphenyl)quinolin-4-amine is a synthetic quinoline derivative intended for research and development purposes. This compound is part of a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological profiles. Compounds based on the 4-benzylaminoquinoline scaffold, to which this molecule belongs, have been investigated for a range of potential therapeutic applications. Preclinical research on related structures suggests potential value in central nervous system (CNS) drug discovery, with some analogs being studied for psychiatric and cognitive disorders . Furthermore, similar amine compounds have been explored for their anti-inflammatory, antifungal, antiparasitic, and anticancer activities in a research setting . The specific structural features of this compound—including the chloro-substituent at the 2-position and the methoxyphenyl group on the benzylamine nitrogen—are modifications that researchers can use to study structure-activity relationships (SAR). These studies help in understanding the mechanism of action and optimizing biological activity for specific research pathways. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-benzyl-2-chloro-N-(4-methoxyphenyl)quinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O/c1-27-19-13-11-18(12-14-19)26(16-17-7-3-2-4-8-17)22-15-23(24)25-21-10-6-5-9-20(21)22/h2-15H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLDXXPDPROLIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=CC=CC=C2)C3=CC(=NC4=CC=CC=C43)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-chloro-N-(4-methoxyphenyl)quinolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Benzyl Group: The benzyl group can be attached through a nucleophilic substitution reaction using benzyl chloride in the presence of a base like sodium hydride.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-chloro-N-(4-methoxyphenyl)quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or carboxyl groups.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to their corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of quinoline-4-carboxylic acid derivatives.

    Reduction: Formation of quinoline-4-amine derivatives.

    Substitution: Formation of N-substituted quinoline derivatives.

Scientific Research Applications

N-Benzyl-2-chloro-N-(4-methoxyphenyl)quinolin-4-amine is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound is characterized by a benzyl group, a chloro group, and a methoxyphenyl group attached to a quinoline core. Its unique structure makes it a subject of interest in various scientific research fields.

Scientific Research Applications

This compound has several scientific research applications:

As a Building Block in Synthesis this compound is used as a building block in the synthesis of more complex molecules.

Biological Activity Research As a quinoline family member, this compound exhibits diverse biological activities, making it valuable in studying mechanisms of action, research findings, and potential therapeutic applications. It exhibits its biological effects through various mechanisms:

  • Enzyme Inhibition It can inhibit or modulate enzymes involved in critical biological pathways, potentially leading to therapeutic effects against diseases like cancer and infections.
  • Receptor Interaction It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
  • DNA Intercalation The compound has the potential to intercalate into DNA, disrupting replication and transcription processes.

Drug Discovery Quinoline derivatives are widely used in medicinal chemistry. This compound can be modified and tested for various biological activities, contributing to the discovery of new drugs.

Mechanism of Action

The mechanism of action of N-Benzyl-2-chloro-N-(4-methoxyphenyl)quinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological pathways.

    Receptor Interaction: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.

    DNA Intercalation: Intercalating into DNA, leading to disruption of DNA replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

2-Chloro-N-(4-methoxyphenyl)quinolin-4-amine (CAS: 824935-60-6)
  • Structure : Lacks the benzyl group but retains the 2-chloro and N-(4-methoxyphenyl) substituents.
  • Properties : Molecular weight = 284.74 g/mol, logP = 4.71 .
7-Chloro-N-(4-(1-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)quinolin-4-amine (Compound 24, )
  • Structure : Features a pyrazolylphenyl substituent and a 7-chloro group.
  • Key Differences: The pyrazoline ring introduces conformational rigidity and additional hydrogen-bonding sites. The 7-chloro position may alter electronic distribution in the quinoline ring compared to the 2-chloro substituent in the target compound, affecting reactivity and target binding .
Antiplasmodial 4-Aminoquinoline-Piperidines ()
  • Example: 7-Chloro-N-[(4-phenyl-1-azabicyclo[2.2.1]heptan-2-yl)methyl]quinolin-4-amine.
  • Activity : Demonstrates sub-micromolar antiplasmodial activity against Plasmodium falciparum.
  • Key Differences : The bicyclic piperidine moiety enhances target specificity for parasitic enzymes, whereas the target compound’s benzyl and methoxyphenyl groups may favor interactions with mammalian targets (e.g., Bcl-2 proteins) .
Antifungal 4-Chloro-6-methylquinoline-2(1H)-one ()
  • Structure : Chloro at position 4 and a methyl group at position 4.
  • Activity : Exhibits antifungal properties via interactions with fungal cell membranes.
  • Key Differences: Positional isomerism (4-chloro vs.

Physicochemical Properties and Solubility

N-Benzyl-4-methylquinolin-2-amine ()
  • Structure : Benzyl and methyl groups at positions 2 and 4, respectively.
  • Properties : logP = 4.4, molecular weight = 248.32 g/mol.
  • Key Differences : The target compound’s 4-methoxyphenyl group increases polarity (higher PSA) and hydrogen-bonding capacity, which may improve aqueous solubility despite higher molecular weight .
Quinoline-Based Oxadiazoles ()
  • Example: 4-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)quinoline.
  • Properties : Oxadiazole rings introduce strong electron-withdrawing effects, reducing logP compared to the target compound’s benzyl group. This may limit blood-brain barrier penetration but enhance metabolic stability .

Biological Activity

N-Benzyl-2-chloro-N-(4-methoxyphenyl)quinolin-4-amine is a synthetic compound belonging to the quinoline family, renowned for its diverse biological activities. This article delves into its biological activity, covering mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a quinoline core with a benzyl group, a chloro group, and a methoxyphenyl group. Its synthesis typically involves several steps:

  • Formation of the Quinoline Core : Synthesized via the Skraup synthesis, which involves cyclization of aniline derivatives.
  • Chloro Group Introduction : Achieved through chlorination reactions using thionyl chloride or phosphorus pentachloride.
  • Benzyl Group Attachment : Conducted via nucleophilic substitution using benzyl chloride in the presence of a base like sodium hydride.

This compound exhibits its biological effects through various mechanisms:

  • Enzyme Inhibition : The compound can inhibit or modulate enzymes involved in critical biological pathways, which may lead to therapeutic effects against diseases such as cancer and infections.
  • Receptor Interaction : It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
  • DNA Intercalation : The compound has the potential to intercalate into DNA, disrupting replication and transcription processes.

Antimicrobial Properties

Research has indicated that quinoline derivatives, including this compound, possess significant antimicrobial activity. A study focused on related compounds demonstrated their ability to inhibit the growth of Mycobacterium tuberculosis, with some showing minimal inhibitory concentrations (MICs) comparable to established drugs like isoniazid . This suggests potential applications in tuberculosis treatment.

Anticancer Activity

The compound has been explored as a lead candidate in anticancer drug development. Studies have shown that it can induce apoptosis in cancer cells and inhibit tubulin polymerization, which is crucial for cancer cell proliferation . The structure–activity relationship (SAR) studies have identified specific modifications that enhance its potency against various cancer cell lines .

Data Table: Biological Activity Overview

Activity Type Target/Pathway Effect/Outcome Reference
AntimicrobialMycobacterium tuberculosisInhibition of growth (MIC comparable to isoniazid)
AnticancerTubulin polymerizationInduction of apoptosis
Enzyme InhibitionVarious enzymesModulation of critical biological pathways
Receptor InteractionSpecific receptorsAgonistic/antagonistic effects

Case Studies

  • Antimycobacterial Evaluation : A series of quinoline derivatives were synthesized and evaluated for their antimycobacterial properties. Among them, compounds similar to this compound showed promising results against drug-susceptible and drug-resistant strains of M. tuberculosis with favorable selectivity profiles against human cell lines .
  • Anticancer Studies : In vitro studies demonstrated that this compound effectively inhibited the growth of various cancer cell lines by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis . The compound's ability to target specific cellular pathways makes it a candidate for further development in cancer therapy.

Q & A

Q. Basic

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyl proton shifts at δ 4.5–5.5 ppm).
  • HRMS : Validates molecular ion ([M+H]⁺) with <5 ppm error.
  • IR : Identifies C-Cl stretches (550–600 cm⁻¹) and NH bends .

Q. Advanced

  • 2D NMR (COSY, NOESY) : Resolves spatial proximity of benzyl and quinoline protons.
  • XPS : Quantifies chlorine content and oxidation states.
  • Solid-state NMR : Probes crystallinity and polymorphic forms .

How can computational tools enhance the design of quinolin-4-amine derivatives with improved bioactivity?

Q. Advanced

  • Molecular Dynamics (MD) : Simulates ligand-receptor binding kinetics (e.g., Bcl-2 inhibition).
  • QSAR Models : Predict ADMET properties using descriptors like topological polar surface area (TPSA).
  • Free Energy Perturbation (FEP) : Optimizes substituent effects on binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Benzyl-2-chloro-N-(4-methoxyphenyl)quinolin-4-amine
Reactant of Route 2
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N-Benzyl-2-chloro-N-(4-methoxyphenyl)quinolin-4-amine

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